N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
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Overview
Description
N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with furylmethyl and bis(4-methylphenyl)sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-furylmethylamine with 2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the sulfonyl groups can produce the corresponding sulfides .
Scientific Research Applications
N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-N-(4-methylphenyl)-2-naphthalenesulfinamide
- N-(2-furylmethyl)-2-{4-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide
- N-(2-furylmethyl)-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide
Uniqueness
N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazole ring, substituted with furylmethyl and bis(4-methylphenyl)sulfonyl groups, provides a distinct structural framework that is not commonly found in other similar compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S3/c1-15-5-9-18(10-6-15)31(25,26)21-20(23-14-17-4-3-13-29-17)30-22(24-21)32(27,28)19-11-7-16(2)8-12-19/h3-13,23H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULGRQVUOKLRQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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